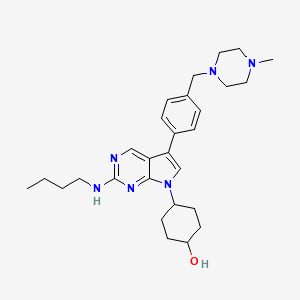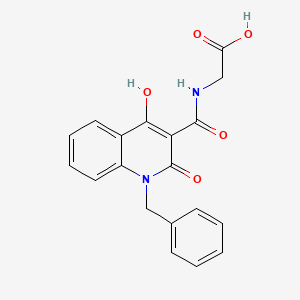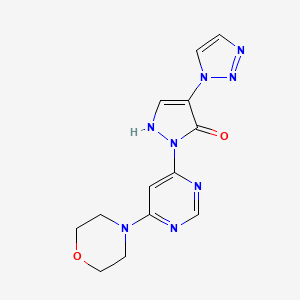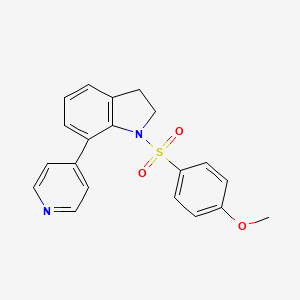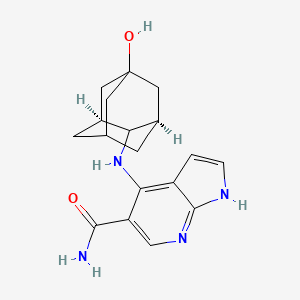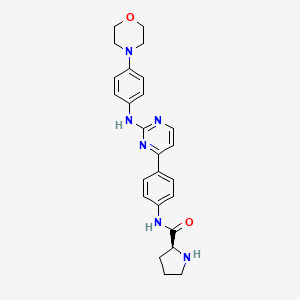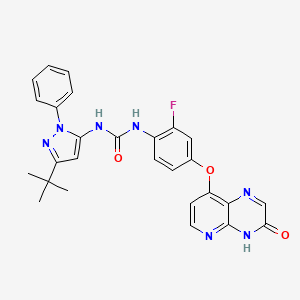
AKI-001
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AKI-001 is a potent inhibitor of Aurora kinases, specifically targeting both Aurora A and Aurora B enzymes. It exhibits low nanomolar potency and excellent cellular potency, with an IC50 value of less than 100 nanomolar. This compound has shown promising results in inhibiting tumor growth in vivo, making it a significant compound in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AKI-001 involves a series of chemical reactions starting from readily available starting materials. The key steps include the formation of a pentacyclic scaffold, which is crucial for its inhibitory activity. The synthetic route typically involves:
- Formation of the core structure through cyclization reactions.
- Introduction of functional groups to enhance potency and selectivity.
- Purification and characterization of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control .
Chemical Reactions Analysis
Types of Reactions
AKI-001 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to enhance stability.
Substitution: Introduction of different substituents to modify activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents like potassium permanganate.
- Reducing agents such as sodium borohydride.
- Substituting agents like alkyl halides.
Major Products Formed
The major products formed from these reactions are derivatives of this compound with modified functional groups, which can be used to study structure-activity relationships .
Scientific Research Applications
AKI-001 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study kinase inhibition.
Biology: Helps in understanding cell cycle regulation and mitosis.
Medicine: Potential therapeutic agent for cancer treatment.
Mechanism of Action
AKI-001 exerts its effects by inhibiting Aurora kinases, which are crucial for cell division. The compound binds to the ATP-binding site of Aurora A and Aurora B, preventing their activation. This inhibition disrupts the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
AKI-001 is compared with other Aurora kinase inhibitors such as VX-680 and MLN8237. While all these compounds target Aurora kinases, this compound stands out due to its high potency, excellent cellular activity, and good oral bioavailability. Similar compounds include:
VX-680: Another potent Aurora kinase inhibitor with similar applications.
MLN8237: Known for its efficacy in preclinical cancer models
This compound’s unique pentacyclic scaffold and its ability to inhibit both Aurora A and Aurora B make it a valuable compound in cancer research.
Properties
CAS No. |
925218-37-7 |
|---|---|
Molecular Formula |
C21H24N4O |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
5-ethyl-7,7,16-trimethyl-5,11,14,15-tetrazapentacyclo[10.8.0.02,10.04,8.013,17]icosa-1(12),2,4(8),9,13,16-hexaen-6-one |
InChI |
InChI=1S/C21H24N4O/c1-5-25-17-9-14-13-8-6-7-12-11(2)23-24-19(12)18(13)22-16(14)10-15(17)21(3,4)20(25)26/h9-10,22H,5-8H2,1-4H3,(H,23,24) |
InChI Key |
AOMMPEGZDRAGRC-UHFFFAOYSA-N |
SMILES |
O=C1C(C)(C)C2=CC3=C(C=C2N1CC)C(CCCC4C5=NN=C4C)C5=N3 |
Canonical SMILES |
CCN1C2=C(C=C3C(=C2)C4=C(N3)C5=NNC(=C5CCC4)C)C(C1=O)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AK-I001; AKI 001; AKI001. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


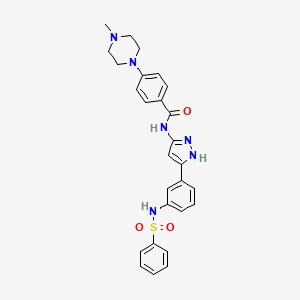
![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)
![N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide](/img/structure/B612020.png)
![2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone](/img/structure/B612021.png)
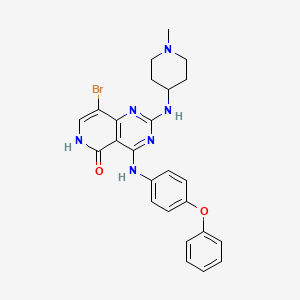
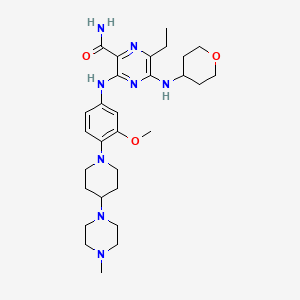
![N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B612026.png)
